molecular formula C20H17ClO5 B2386659 (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-57-8

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2386659
CAS No.: 620546-57-8
M. Wt: 372.8
InChI Key: QZXHDOCSDPLDLA-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chlorobenzylidene group, a dihydrobenzofuran moiety, and an ethyl ester group

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a widely investigated molecular target for numerous diseases including Alzheimer’s disease, cancer, and diabetes mellitus .

Mode of Action

The compound acts as a GSK-3β inhibitor . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition can lead to changes in various cellular processes, including cell division, apoptosis, and glucose regulation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of GSK-3β. By inhibiting this enzyme, the compound can alter cellular processes such as cell division and apoptosis, potentially leading to therapeutic effects in diseases like Alzheimer’s, cancer, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran derivative.

    Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. For example, they may be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzofuran core and ethyl ester group distinguish it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXHDOCSDPLDLA-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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